
Bis(4-methoxyphenyl)iodonium Tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bis(4-methoxyphenyl)iodonium tetrafluoroborate and related compounds involves intricate chemical processes. For instance, compounds like bis(4-benzyloxyphenyl)iodonium salts have been identified as effective precursors in the synthesis of complex molecules, demonstrating the utility of such compounds in organic synthesis. The preparation involves the use of specific reagents and conditions to ensure the successful formation of the desired iodonium salts (Helfer et al., 2013).
Molecular Structure Analysis
The molecular structure of bis(4-methoxyphenyl)iodonium tetrafluoroborate is characterized by the presence of the iodonium cation paired with a tetrafluoroborate anion. The structure is further defined by the methoxy groups attached to the phenyl rings, which can influence the electronic properties and reactivity of the molecule. The X-ray crystallography studies of related compounds provide insights into the geometric configuration, bond lengths, and angles that define the molecular architecture of these compounds.
Chemical Reactions and Properties
Bis(4-methoxyphenyl)iodonium tetrafluoroborate participates in various chemical reactions, acting as an effective reagent in processes such as fluorofunctionalisation of alkenes. These reactions are often regioselective and can proceed under mild conditions, highlighting the compound's utility in synthetic chemistry (Stavber et al., 1995).
Wissenschaftliche Forschungsanwendungen
Facilitating Diiodination and Disilylation Reactions : It has been used for diiodination of carbazole derivatives, followed by disilylation to produce compounds useful for sol–gel polymerization (Maegawa et al., 2006).
Triggering Cyclization Reactions in Organic Synthesis : This compound aids in the cyclization of carbonyl groups on alkynes, facilitating the synthesis of iodinated heterocycles (Barluenga et al., 2003).
Preparation of Novel Compounds and Materials : It's been used in the regioselective iodination of BINAP dioxide to produce novel compounds that serve as chiral ligands in asymmetric catalysis (Shimada et al., 2005).
Synthesis of N-Aryl Amino Acids : This compound has facilitated the synthesis of N-aryl alpha amino acids, maintaining the chiral integrity throughout the process (McKerrow et al., 2012).
As a Reagent in Glycosylation Strategies : It's been used for transforming n-pentenyl glycosides into glycosyl fluorides, offering a new approach in glycosylation (López et al., 2007).
Creating Synthetic Chiral Nanoscopic Assemblies : It has played a role in synthesizing optically active nanoscale-size tetranuclear assemblies, contributing to the field of nanotechnology and materials science (Olenyuk et al., 1996).
Versatile Oxidizing Agent : It has been reported as an effective oxidizing agent, showing varied reactivity depending on the structures of the starting materials (Barluenga et al., 2004).
Corrosion Inhibition : Used in the form of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, it has shown potential as a corrosion inhibitor for mild steel in acidic medium (Bentiss et al., 2009).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately1. Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor1. Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor1. Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately1.
Zukünftige Richtungen
The search results did not provide specific future directions for Bis(4-methoxyphenyl)iodonium Tetrafluoroborate. However, given its role as an oxidizing agent, it may continue to be used in various chemical reactions and research4.
Eigenschaften
IUPAC Name |
bis(4-methoxyphenyl)iodanium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14IO2.BF4/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;2-1(3,4)5/h3-10H,1-2H3;/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPXAGJMHPXDGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BF4IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-methoxyphenyl)iodonium Tetrafluoroborate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


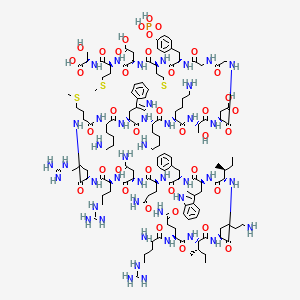
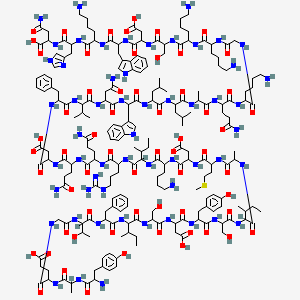
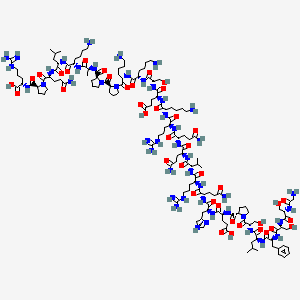
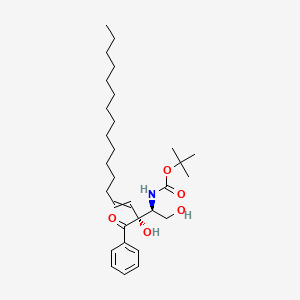
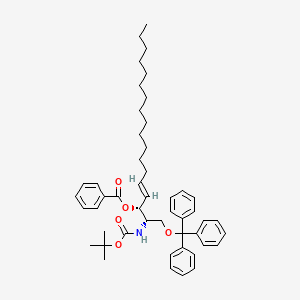
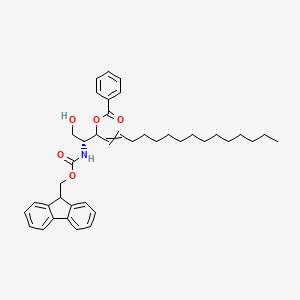
![2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B1139764.png)
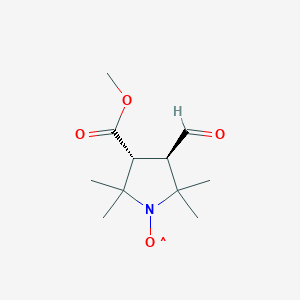
![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)